N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring fused with a pyridazinone moiety, connected through an acetamide linkage to a methoxyphenyl group. The intricate structure suggests potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, followed by the formation of the pyridazinone structure. The final step involves coupling these two moieties through an acetamide linkage.
Benzothiazole Formation: The benzothiazole ring can be synthesized via the condensation of o-aminothiophenol with carbon disulfide, followed by cyclization.
Pyridazinone Synthesis: The pyridazinone ring is often prepared by reacting hydrazine derivatives with diketones or keto acids.
Coupling Reaction: The final coupling step involves the reaction of the benzothiazole derivative with the pyridazinone intermediate in the presence of acetic anhydride and a suitable base to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohol derivatives.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-[3-(2-hydroxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- N-(1,3-benzothiazol-2-yl)-2-[3-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-27-16-8-4-2-6-13(16)14-10-11-19(26)24(23-14)12-18(25)22-20-21-15-7-3-5-9-17(15)28-20/h2-11H,12H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRZTINTKVOWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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